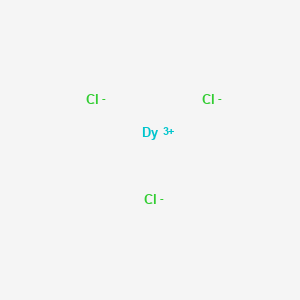

Dysprosium(III) chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It appears as a white to yellow solid and is highly hygroscopic, meaning it rapidly absorbs water from the air to form a hexahydrate, DyCl₃·6H₂O . This compound is significant in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dysprosium(III) chloride can be synthesized through several methods:

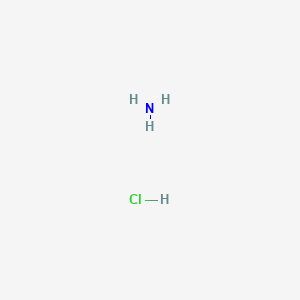

Ammonium Chloride Route: This method involves reacting dysprosium oxide (Dy₂O₃) with ammonium chloride (NH₄Cl) to produce ammonium pentachlorodysprosate, which is then thermally decomposed to yield this compound. [ 10 \text{NH}_4\text{Cl} + \text{Dy}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{DyCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{DyCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{DyCl}_3 ]

Direct Reaction with Hydrochloric Acid: Dysprosium metal or dysprosium carbonate can be reacted with hydrochloric acid to produce this compound. [ 2 \text{Dy} + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{H}_2 ] [ \text{Dy}_2(\text{CO}_3)_3 + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the ammonium chloride route due to its efficiency and scalability. The compound is typically purified through high-temperature sublimation under vacuum conditions .

Types of Reactions:

Oxidation and Reduction: this compound can undergo reduction to form dysprosium metal when electrolyzed in a molten salt mixture.

Substitution Reactions: It can react with sodium fluoride to form dysprosium(III) fluoride. [ \text{DyCl}_3 + 3 \text{NaF} \rightarrow \text{DyF}_3 + 3 \text{NaCl} ]

Common Reagents and Conditions:

Reducing Agents: Electrolysis in a molten salt mixture (eutectic LiCl-KCl) with a tungsten cathode.

Substitution Reagents: Sodium fluoride (NaF) in aqueous solutions.

Major Products:

Dysprosium Metal: Produced via electrolysis.

Dysprosium(III) Fluoride: Formed through substitution reactions with fluoride salts.

Wissenschaftliche Forschungsanwendungen

Dysprosium(III) chloride has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing other dysprosium compounds.

Biology and Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.

Industry: Utilized in the production of magnetostrictive materials and high-performance magnets.

Wirkmechanismus

The mechanism of action of dysprosium(III) chloride primarily involves its role as a Lewis acid. It can coordinate with various ligands, forming complexes that are useful in catalysis and materials science . In electrochemical applications, dysprosium(III) ions undergo reduction to form dysprosium metal, which is essential in the production of high-performance magnets .

Vergleich Mit ähnlichen Verbindungen

- Dysprosium(III) Fluoride (DyF₃)

- Dysprosium(III) Bromide (DyBr₃)

- Dysprosium(III) Iodide (DyI₃)

- Dysprosium(III) Oxide (Dy₂O₃)

Comparison: Dysprosium(III) chloride is unique due to its high solubility in water and its ability to form a hexahydrate. This property makes it particularly useful in aqueous chemistry and for preparing other dysprosium compounds. In contrast, dysprosium(III) fluoride and oxide are less soluble and are typically used in solid-state applications .

Eigenschaften

Molekularformel |

Cl3Dy |

|---|---|

Molekulargewicht |

268.85 g/mol |

IUPAC-Name |

dysprosium(3+);trichloride |

InChI |

InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

BOXVSFHSLKQLNZ-UHFFFAOYSA-K |

Kanonische SMILES |

[Cl-].[Cl-].[Cl-].[Dy+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8812171.png)

![7-Chloro-5-methyl-2-(2-(1-methyl-1H-benzo[D]imidazol-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B8812222.png)